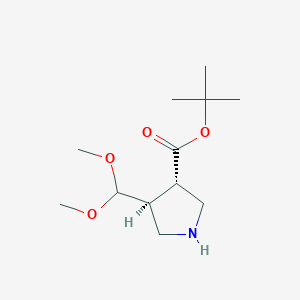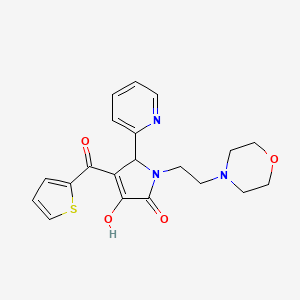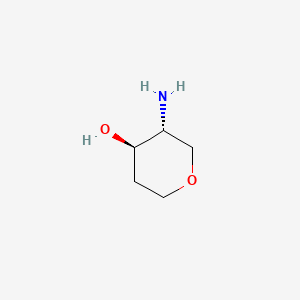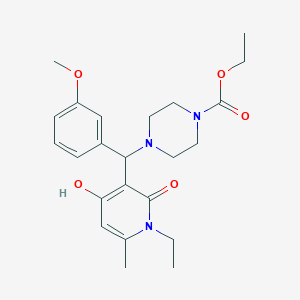
Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyrimidine and its analogs have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . It is used for the synthesis of analogs of Lucanthone, which have antitumor and bactericidal properties .
Physical And Chemical Properties Analysis
The compound has a molecular formula of C9H11NO4 and a molecular weight of 197.19 . The melting point is between 216-222°C, and the predicted boiling point is 362.9±42.0 °C .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Several studies have been dedicated to synthesizing new derivatives of compounds similar to Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate and evaluating their antimicrobial activities. For instance, Fandaklı et al. (2012) synthesized new 1,2,4-triazol-3-one derivatives through reduction and Mannich reaction processes. These compounds, including Mannich bases containing morpholine or piperazine nucleus, exhibited good antimicrobial activity against test microorganisms, comparable to ampicillin (Fandaklı et al., 2012). Similarly, Bektaş et al. (2007) developed novel 1,2,4-triazole derivatives, which showed significant antimicrobial properties upon screening (Bektaş et al., 2007).
Novel Compound Synthesis for Medical Applications
Research into the synthesis of novel compounds extends to their potential medical applications. For example, Plenevaux et al. (2000) focused on the development of a new 5-HT1A antagonist, [18F]p-MPPF, for studying serotonergic neurotransmission through positron emission tomography (PET). This comprehensive study covered chemistry, radiochemistry, animal, and human data, showcasing the compound's potential in neuroscientific research (Plenevaux et al., 2000).
Targeting Bacterial Persisters
In an innovative approach, Kim et al. (2011) discovered that 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10) could selectively kill bacterial persisters, which are known to tolerate antibiotic treatments, without affecting normal antibiotic-sensitive cells. This research provides a promising avenue for addressing the challenge of bacterial persistence in infectious diseases (Kim et al., 2011).
Propiedades
IUPAC Name |
ethyl 4-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-(3-methoxyphenyl)methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O5/c1-5-26-16(3)14-19(27)20(22(26)28)21(17-8-7-9-18(15-17)30-4)24-10-12-25(13-11-24)23(29)31-6-2/h7-9,14-15,21,27H,5-6,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPAGCQBVLJITQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC(=CC=C2)OC)N3CCN(CC3)C(=O)OCC)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,4-difluoroanilino)methylene]-2-benzofuran-1(3H)-one](/img/structure/B2873255.png)
![6-chloro-N-[(furan-2-yl)methyl]-N-(prop-2-yn-1-yl)pyridine-3-carboxamide](/img/structure/B2873256.png)
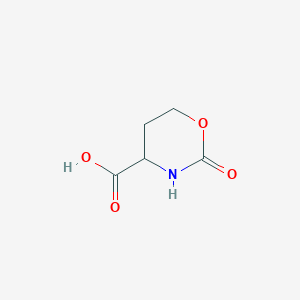
![N-[(3-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide](/img/structure/B2873259.png)
![3-butyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2873260.png)
![(2R,6S)-4,6-Bis[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B2873262.png)

![N-(benzo[d]thiazol-2-yl)-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2873265.png)


